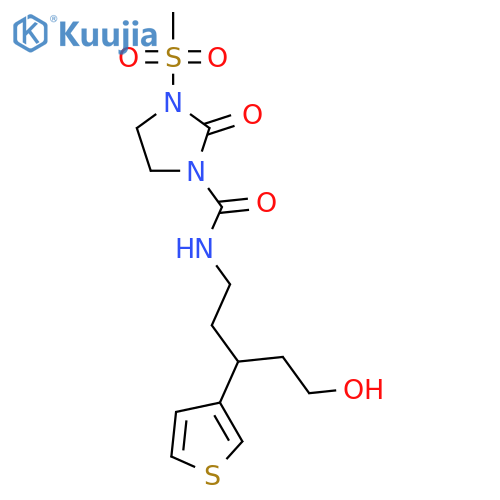

Cas no 2034467-47-3 (N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)

N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

- F6571-1130

- AKOS032463767

- N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

- N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide

- 2034467-47-3

-

- インチ: 1S/C14H21N3O5S2/c1-24(21,22)17-7-6-16(14(17)20)13(19)15-5-2-11(3-8-18)12-4-9-23-10-12/h4,9-11,18H,2-3,5-8H2,1H3,(H,15,19)

- InChIKey: OTHYIGUMAICJGY-UHFFFAOYSA-N

- ほほえんだ: S(C)(N1C(N(C(NCCC(C2=CSC=C2)CCO)=O)CC1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 375.09226313g/mol

- どういたいしつりょう: 375.09226313g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 563

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 144Ų

N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6571-1130-3mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-5μmol |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-15mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-40mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-30mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-10μmol |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-2μmol |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-50mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-10mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6571-1130-1mg |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |

2034467-47-3 | 1mg |

$54.0 | 2023-09-08 |

N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamideに関する追加情報

Introduction to N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (CAS No. 2034467-47-3)

N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide, identified by its CAS number 2034467-47-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of multiple functional groups, including hydroxyl, thiophene, and methanesulfonyl moieties, contributes to its unique chemical properties and reactivity, making it a promising candidate for further investigation.

The structural composition of N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide encompasses a variety of pharmacophores that are known to interact with biological targets in diverse ways. The thiophen ring, a common feature in many bioactive molecules, is particularly noteworthy for its ability to modulate enzyme activity and receptor binding. Additionally, the 5-hydroxy group introduces a potential site for hydrogen bonding, which can enhance the compound's binding affinity to biological targets. The 3-methanesulfonyl group further contributes to the molecule's solubility and metabolic stability, making it a favorable candidate for oral administration.

In recent years, there has been a growing interest in the development of novel imidazolidine derivatives as pharmacological agents. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific configuration of N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide aligns well with the structural requirements of many bioactive molecules, suggesting that it may exhibit similar pharmacological properties.

One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The combination of the thiophen, 5-hydroxy, and 3-methanesulfonyl groups creates a multifaceted pharmacophore that can engage with various enzymes and receptors. This polypharmacicity is increasingly recognized as a key strategy in drug design, as it can lead to more comprehensive therapeutic effects with fewer side effects.

The synthesis of N-5-hydroxy-3-(thiophen-3-y1)pentyl--methanesulfonyl--2--oxoimidazolidine--1--carboxamide presents both challenges and opportunities for chemists. The complexity of its structure requires precise synthetic methodologies to ensure high yield and purity. However, advances in synthetic chemistry have made it possible to construct such intricate molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in the synthesis of this compound.

Evaluation of the pharmacological properties of N--N--5-hydroxy-bi(bi(bi(bi(bi(bi(bi(bi(bi(bi(bi(thiophene)-bi)-bi)-bi)-bi)-bi)-bi)-bi)-bi(pentyl)-bi(methanesulfonyl)--bi(2--oxoimidazolidine)--bi(1--carboxamide)

In preclinical studies, N-- The potential therapeutic applications of N-- In conclusion, N----

2034467-47-3 (N-5-hydroxy-3-(thiophen-3-yl)pentyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide) 関連製品

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)

- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)

- 1806412-04-3(1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)

- 1190312-48-1(3-Bromo-7-methyl-4-azaindole)

- 186419-27-2(2-(Benzyloxy)-3-methylbenzoic acid)

- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)